molecular formula C9H7ClF2O2 B7973514 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone

2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone

Cat. No.: B7973514
M. Wt: 220.60 g/mol
InChI Key: XRWUOGMQHXUQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol . This compound is characterized by the presence of a chloro group, two difluoro groups, and a methoxyphenyl group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxybenzoyl chloride with chlorodifluoromethane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone involves its reactivity with various nucleophiles and electrophiles. The chloro and difluoro groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The methoxy group can undergo oxidation or substitution reactions, further modifying the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone is unique due to the presence of both chloro and difluoro groups, which enhance its electrophilicity and reactivity. The methoxy group also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWUOGMQHXUQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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